Cas no 876918-50-2 (Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-)

Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-, is a halogenated aromatic compound featuring a bromo substituent at the para position, a 2-methylpropoxy (isobutoxy) group at the ortho position, and a trifluoromethyl group at the meta position. This structure imparts unique reactivity and stability, making it valuable in synthetic organic chemistry, particularly in pharmaceutical and agrochemical applications. The presence of both bromine and trifluoromethyl groups enhances its utility as a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and further functionalization. The isobutoxy moiety contributes to improved solubility in organic solvents, facilitating its use in diverse reaction conditions. Its well-defined reactivity profile supports precise structural modifications in complex molecule synthesis.
Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)- structure
876918-50-2 structure
商品名:Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-
CAS番号:876918-50-2
MF:C11H12OF3Br
メガワット:297.112
CID:4276531
PubChem ID:86223345

Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

    • Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-
    • 4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene
    • MFCD27931152
    • 876918-50-2
    • 4-bromo-1-isobutoxy-2-(trifluoromethyl)benzene
    • インチ: InChI=1S/C11H12BrF3O/c1-7(2)6-16-10-4-3-8(12)5-9(10)11(13,14)15/h3-5,7H,6H2,1-2H3
    • InChIKey: MIZILKHGSUDBKT-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 296.00236Da
  • どういたいしつりょう: 296.00236Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.8

Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB611125-10g
4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene; .
876918-50-2
10g
€303.10 2024-07-19
abcr
AB611125-5g
4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene; .
876918-50-2
5g
€200.60 2024-07-19
Enamine
EN300-11685916-1.0g
4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)benzene
876918-50-2 95%
1.0g
$0.0 2022-12-10
abcr
AB611125-25g
4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene; .
876918-50-2
25g
€545.40 2024-07-19
abcr
AB611125-100g
4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene; .
876918-50-2
100g
€1605.90 2024-07-19

Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)- 関連文献

Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-に関する追加情報

Introduction to Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl) (CAS No. 876918-50-2)

Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl), identified by its CAS number 876918-50-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of aromatic hydrocarbons that have been extensively studied for their diverse applications in drug development and material science. The presence of both bromine and trifluoromethyl substituents, along with an alkoxy group, makes this molecule a versatile intermediate in synthetic chemistry.

The structural features of Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl) contribute to its unique chemical properties. The bromine atom at the 4-position enhances reactivity in nucleophilic substitution reactions, while the trifluoromethyl group introduces electron-withdrawing effects, influencing the overall electronic distribution of the molecule. The 2-methylpropoxy group adds steric bulk and further modulates the reactivity profile, making it a valuable building block in the synthesis of more complex molecules.

In recent years, this compound has garnered attention in the pharmaceutical industry due to its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The combination of these functional groups allows for facile modifications, enabling chemists to explore a wide range of structural variations. This flexibility is crucial in drug discovery, where subtle changes in molecular structure can significantly impact biological activity.

One of the most compelling aspects of Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl) is its role in the development of novel therapeutic agents. Researchers have leveraged its scaffold to create compounds with enhanced pharmacological properties. For instance, derivatives of this molecule have been investigated for their potential anti-inflammatory and anticancer effects. The trifluoromethyl group, in particular, is known to improve metabolic stability and binding affinity to biological targets, making it a preferred moiety in drug design.

The synthesis of Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl) involves a series of well-established organic reactions. The bromination step is typically carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF). Subsequent nucleophilic substitution with the 2-methylpropoxy group is achieved using sodium hydride or potassium hydroxide to deprotonate the alcohol equivalent followed by reaction with a halogenated alkane. Finally, introduction of the trifluoromethyl group can be accomplished via electrophilic aromatic substitution using trifluoromethanesulfonic anhydride or other suitable reagents.

The electronic and steric properties of this compound make it an excellent candidate for further functionalization. For example, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings can be employed to introduce additional aryl or heteroaryl groups. These modifications are particularly useful in generating libraries of compounds for high-throughput screening (HTS) to identify new lead candidates.

In conclusion, Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl) (CAS No. 876918-50-2) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity profile make it a valuable tool for synthetic chemists seeking to create novel therapeutic agents. As research continues to uncover new applications for this molecule, its importance in the chemical and pharmaceutical industries is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:876918-50-2)Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-
A1212922
清らかである:99%/99%/99%
はかる:10g/25g/100g
価格 ($):180/323/952